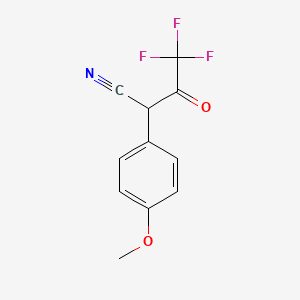

4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile

説明

4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile is a fluorinated nitrile derivative characterized by a trifluoromethyl group, a 4-methoxyphenyl substituent, and a ketone moiety. This compound is structurally classified as a β-ketonitrile, with the molecular formula C₁₁H₇F₃NO₂ (inferred from and ). It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorinated materials. The methoxy group at the para position of the phenyl ring contributes electron-donating effects, influencing reactivity and stability compared to halogenated analogs. Suppliers list it under CAS-related synonyms such as 4-Methoxy-α-trifluoroacetyl-benzeneacetonitrile and DTXSID40575742, with availability from specialized chemical providers (e.g., CymitQuimica) .

特性

IUPAC Name |

4,4,4-trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-8-4-2-7(3-5-8)9(6-15)10(16)11(12,13)14/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISQJPUFHGKGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575742 | |

| Record name | 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-05-2 | |

| Record name | 4-Methoxy-α-(2,2,2-trifluoroacetyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22102-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Cyanoketone Intermediate

The key intermediate, a cyanoketone derivative, is typically synthesized via nucleophilic addition of trifluoromethylated reagents to aryl-substituted precursors. A representative procedure involves:

- Reacting 4-methoxybenzaldehyde derivatives with trifluoromethylated nucleophiles under controlled conditions.

- Using bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyanoketone.

- Purification by column chromatography to isolate the cyanoketone intermediate.

Hydrolysis to Corresponding Keto Acid

The nitrile group in the cyanoketone intermediate is hydrolyzed to the corresponding keto acid using acidic conditions:

- Refluxing the cyanoketone with concentrated aqueous hydrochloric acid for 2 hours.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Neutralizing the reaction mixture with sodium bicarbonate post-reaction.

- Extracting and purifying the keto acid by column chromatography and recrystallization.

Yields for this hydrolysis step typically range from 51% to 78%, depending on the substituents and reaction conditions.

Cyclization and Further Functionalization

In some synthetic routes, the keto acid is further cyclized or converted into lactams or other derivatives, which can then be transformed into the target compound. For example:

- Activation of the keto acid with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form reactive intermediates.

- Subsequent cyclization under acidic or dehydrating conditions.

- Use of Fischer indolization or other ring-forming reactions to introduce heterocyclic frameworks if required.

However, for the direct preparation of this compound, the focus remains on the cyanoketone and keto acid intermediates.

Research Findings and Reaction Optimization

Reaction Conditions

- Acidic hydrolysis is critical for converting the nitrile to the acid without decomposing the trifluoromethyl group.

- Use of concentrated hydrochloric acid under reflux is effective.

- Reaction times around 2 hours balance conversion and minimize side reactions.

Purification and Characterization

- Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard for purification.

- Melting points and Rf values are used for monitoring purity.

- Spectroscopic characterization includes ^1H NMR, ^13C NMR, and IR spectroscopy.

- High-resolution mass spectrometry confirms molecular weight and formula.

Data Table: Representative Yields and Physical Data

| Compound | Yield (%) | Melting Point (°C) | Rf (EtOAc:Hex) | Key Spectral Data (IR cm⁻¹) | Notes |

|---|---|---|---|---|---|

| 4-(2-Aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile (Cyanoketone) | 70 | 94.9–96.5 | 0.63 | 2255 (C≡N), 1676 (C=O) | Orange solid, intermediate |

| 4-(2-Aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanoic acid (Keto acid) | 51 | 192.3–194.3 | 0.27 | 3507 (OH), 1646 (C=O) | Yellow solid, hydrolysis product |

Note: Data adapted from analogous compounds due to structural similarity and synthetic route parallels.

Summary of Key Notes on Preparation

- The synthesis requires careful handling of trifluoromethyl groups to prevent loss or side reactions.

- Acidic hydrolysis is a pivotal step to convert nitrile to acid without damaging sensitive moieties.

- Purification by chromatography and recrystallization ensures high purity required for further applications.

- Spectroscopic and mass spectrometric analyses confirm structural integrity at each stage.

化学反応の分析

Types of Reactions

4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

科学的研究の応用

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block for drug design.

Pharmaceutical Development

Research indicates that compounds similar to 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile exhibit biological activity against various targets:

- Anticancer Activity : Studies have shown that fluorinated compounds can enhance the efficacy of chemotherapeutic agents by modulating drug metabolism and improving bioavailability.

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antibacterial effects.

Material Science

In materials science, this compound serves as a precursor for the development of fluorinated polymers and coatings. The incorporation of fluorine atoms can impart unique properties such as chemical resistance and low surface energy.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of derivatives of this compound. The results indicated that these derivatives showed promising activity against specific cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Synthesis of Fluorinated Compounds

In synthetic applications, researchers have successfully employed this compound in multi-step synthesis pathways to create complex fluorinated molecules. The versatility of its chemical reactivity has made it a valuable tool in organic synthesis.

作用機序

The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

類似化合物との比較

(a) 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)

- Molecular Formula: C₁₀H₅F₄NO

- Molecular Weight : 231.15 g/mol

- Key Differences : Replaces the methoxy group (-OCH₃) with a fluorine atom at the para position. The electron-withdrawing fluorine reduces electron density on the aryl ring, altering reactivity in nucleophilic or electrophilic reactions.

- Applications : Widely used as a fluorinated building block in medicinal chemistry. American Elements supplies this compound in bulk and research quantities .

- Safety : Hazard statement H302 (harmful if swallowed), requiring precautions such as gloves and eye protection .

(b) 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8)

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol

- Key Differences : Lacks the trifluoromethyl group and features a chloro substituent. The chloro group’s moderate electron-withdrawing nature and lipophilicity make it suitable for pesticidal applications.

- Availability : Offered by AldrichCPR as a research chemical .

(c) 4,4,4-Trifluoro-3-oxobutanenitrile (CAS 110234-68-9)

- Molecular Formula: C₄H₂F₃NO

- Molecular Weight : 137.06 g/mol

- Key Differences : Absence of the aryl group simplifies the structure, reducing steric hindrance. This compound is utilized in small-molecule synthesis and catalysis .

Physicochemical and Functional Comparisons

生物活性

4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile (CAS No. 22102-05-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its trifluoromethyl group and a methoxy-substituted phenyl moiety, this compound exhibits properties that may be beneficial in treating inflammatory conditions and possibly other diseases.

- Molecular Formula : C₁₁H₈F₃NO₂

- Molecular Weight : 243.18 g/mol

- Purity : Generally reported at 95% or higher in commercial products .

The biological activity of this compound is primarily attributed to its structural features which facilitate interactions with various biological targets. Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Biological Activity Overview

Research indicates that compounds with similar structures can modulate inflammatory pathways. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets due to strong electron-withdrawing effects, which may lead to increased potency against certain enzymes .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound. Notably:

- Anti-inflammatory Studies : Research has shown that compounds similar to this compound can significantly inhibit COX-2 and LOX enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Assays : In vitro studies revealed that this compound exhibits cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The results indicate that the compound could induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), with moderate activity noted. This could have implications for neurodegenerative diseases where cholinesterase inhibition is beneficial .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Oxobutanenitrile | Lacks trifluoromethyl group | Simpler structure without fluorine substituents |

| 4-Methoxyphenylacetic acid | Contains methoxy group | No nitrile or trifluoromethyl functionality |

| Trifluoroacetophenone | Contains trifluoromethyl group | Different biological activity due to lack of methoxy substitution |

| 2-(4-Methoxyphenyl)-3-oxobutanoic acid | Similar oxo and nitrile functionalities | Different substitution pattern affecting activity |

This comparative analysis highlights how the specific combination of functional groups in this compound may enhance its biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxyphenyl and trifluoromethyl groups. The methoxy proton typically resonates near δ 3.8 ppm, while the trifluoromethyl group may split signals due to coupling with F .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1700–1750 cm and nitrile (C≡N) stretches around 2200–2250 cm. Fluorine substituents may shift these bands slightly .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight and fragmentation patterns, particularly for the trifluoro group (e.g., loss of -CF) .

Q. How can researchers optimize the yield during synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use fluorinated precursors like ethyl trifluoroacetate (analogous to methods for Ethyl 4,4-difluoro-3-oxobutanoate synthesis) to introduce the trifluoromethyl group efficiently .

- Reaction Conditions : Conduct Claisen-Schmidt condensation under anhydrous conditions with catalytic bases (e.g., KCO) to couple 4-methoxyacetophenone derivatives with fluorinated nitriles .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational NMR data for fluorinated ketonitriles?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) to simulate NMR chemical shifts. Compare computed values (e.g., using B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in substituent effects or conformational isomers .

- X-ray Diffraction (XRD) : Resolve structural ambiguities by determining the crystal structure. For example, XRD confirmed the E-configuration in a related enone compound, aligning experimental and theoretical bond lengths .

Q. How does the trifluoromethyl group influence the reactivity of the oxobutanenitrile moiety in nucleophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). This is observed in sitagliptin intermediates, where trifluoromethyl ketones undergo selective reductions .

- Steric Considerations : The bulky -CF group may hinder nucleophilic access to the β-carbon, favoring α-addition pathways. Kinetic studies using LC-MS can track regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。